4-[1-[(2-Ethoxyphenyl)methyl]piperidin-4-yl]morpholine;oxalic acid
Overview
Description
4-[1-[(2-Ethoxyphenyl)methyl]piperidin-4-yl]morpholine;oxalic acid is a complex organic compound that combines a piperidine ring with a morpholine ring, linked through a 2-ethoxyphenylmethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[1-[(2-Ethoxyphenyl)methyl]piperidin-4-yl]morpholine typically involves multiple steps, starting with the preparation of the piperidine and morpholine rings. The piperidine ring can be synthesized through cyclization reactions involving appropriate precursors, while the morpholine ring is often prepared via the reaction of diethanolamine with ethylene oxide.
The key step in the synthesis is the coupling of the 2-ethoxyphenylmethyl group to the piperidine ring, which can be achieved through nucleophilic substitution reactions. The final step involves the formation of the oxalic acid salt, which is typically done by reacting the free base of the compound with oxalic acid in an appropriate solvent.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of high-throughput screening techniques to identify the most efficient reaction conditions and the use of continuous flow reactors to scale up the production process.
Chemical Reactions Analysis
Types of Reactions
4-[1-[(2-Ethoxyphenyl)methyl]piperidin-4-yl]morpholine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using hydrogenation or metal hydrides, resulting in reduced forms of the compound.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Hydrogen gas with a palladium catalyst, sodium borohydride, or lithium aluminum hydride.
Substitution: Alkyl halides, acyl chlorides, and other electrophilic reagents.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of ketones or carboxylic acids, while reduction may yield alcohols or amines.
Scientific Research Applications
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules, particularly in the development of new pharmaceuticals.
Biology: It may be used in studies of receptor binding and signal transduction, given its structural similarity to known bioactive compounds.
Medicine: The compound could be investigated for its potential therapeutic effects, such as analgesic or anti-inflammatory properties.
Industry: It may find applications in the development of new materials or as a precursor in the synthesis of other industrially relevant compounds.
Mechanism of Action
The mechanism of action of 4-[1-[(2-Ethoxyphenyl)methyl]piperidin-4-yl]morpholine is not fully understood, but it is believed to involve interactions with specific molecular targets, such as receptors or enzymes. The compound’s structure suggests that it may act as an agonist or antagonist at certain receptor sites, modulating signal transduction pathways and leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
Piperidine Derivatives: Compounds such as piperidine, 4-methylpiperidine, and 4-phenylpiperidine share structural similarities with 4-[1-[(2-Ethoxyphenyl)methyl]piperidin-4-yl]morpholine.
Morpholine Derivatives: Compounds like morpholine, N-methylmorpholine, and N-phenylmorpholine are structurally related to the morpholine ring in the compound.
Uniqueness
The uniqueness of 4-[1-[(2-Ethoxyphenyl)methyl]piperidin-4-yl]morpholine lies in its combination of the piperidine and morpholine rings with the 2-ethoxyphenylmethyl group. This unique structure may confer distinct biological activities and chemical reactivity, making it a valuable compound for further research and development.
Properties
IUPAC Name |
4-[1-[(2-ethoxyphenyl)methyl]piperidin-4-yl]morpholine;oxalic acid | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H28N2O2.C2H2O4/c1-2-22-18-6-4-3-5-16(18)15-19-9-7-17(8-10-19)20-11-13-21-14-12-20;3-1(4)2(5)6/h3-6,17H,2,7-15H2,1H3;(H,3,4)(H,5,6) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IRFHNHAHMGXPOT-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1CN2CCC(CC2)N3CCOCC3.C(=O)(C(=O)O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H30N2O6 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.